molecular formula C9H7BrF3N B6285479 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole CAS No. 1391119-36-0

6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

Cat. No. B6285479
CAS RN: 1391119-36-0
M. Wt: 266.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole, or 6-Br-2-(TFM)-2,3-DHI, is an indole derivative that has been studied for its potential applications in various scientific research fields. 6-Br-2-(TFM)-2,3-DHI is a heterocyclic compound, which means it has a ring structure with both carbon and nitrogen atoms. It is an aromatic compound, which means it has a strong odor and is soluble in organic solvents. 6-Br-2-(TFM)-2,3-DHI has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of 6-Br-2-(TFM)-2,3-DHI is not yet fully understood. However, studies have shown that it is able to inhibit the activity of certain enzymes, such as phosphodiesterase-4 (PDE4). Inhibition of PDE4 is thought to be responsible for the anti-inflammatory and bronchodilatory effects of 6-Br-2-(TFM)-2,3-DHI.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-2-(TFM)-2,3-DHI have been studied in both in vitro and in vivo studies. In vitro studies have shown that 6-Br-2-(TFM)-2,3-DHI is able to inhibit the activity of certain enzymes, such as phosphodiesterase-4 (PDE4). This inhibition is thought to be responsible for the anti-inflammatory and bronchodilatory effects of 6-Br-2-(TFM)-2,3-DHI. In vivo studies have shown that 6-Br-2-(TFM)-2,3-DHI is able to reduce inflammation and improve airway function in animals.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Br-2-(TFM)-2,3-DHI in laboratory experiments include its availability and its low cost. 6-Br-2-(TFM)-2,3-DHI is commercially available and can be easily synthesized in the laboratory. Additionally, it is relatively inexpensive compared to other compounds used in medicinal chemistry and materials science.
The main limitation of using 6-Br-2-(TFM)-2,3-DHI in laboratory experiments is its low solubility in water. 6-Br-2-(TFM)-2,3-DHI is only slightly soluble in water and must be dissolved in organic solvents. This can make it difficult to work with in certain experiments.

Future Directions

For the research of 6-Br-2-(TFM)-2,3-DHI include further study of its mechanism of action, its potential applications in medicinal chemistry, and its potential applications in materials science. Additionally, further study of its biochemical and physiological effects in both in vitro and in vivo studies is needed. Finally, further research into its solubility in water and its potential uses in drug delivery systems is needed.

Synthesis Methods

6-Br-2-(TFM)-2,3-DHI is synthesized from a variety of starting materials. The most common synthesis route involves the reaction of 2-bromo-3-methyl-2-butanol with trifluoroacetic acid (TFA) and potassium carbonate in the presence of palladium on carbon. This reaction yields the desired 6-Br-2-(TFM)-2,3-DHI product in high yields.

Scientific Research Applications

6-Br-2-(TFM)-2,3-DHI has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 6-Br-2-(TFM)-2,3-DHI has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. In organic synthesis, 6-Br-2-(TFM)-2,3-DHI has been studied as a potential starting material for the synthesis of other heterocyclic compounds. In materials science, 6-Br-2-(TFM)-2,3-DHI has been studied as a potential precursor for the synthesis of nanostructured materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole involves the bromination of 2-(trifluoromethyl)-2,3-dihydro-1H-indole using bromine in acetic acid.", "Starting Materials": [ "2-(trifluoromethyl)-2,3-dihydro-1H-indole", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 2-(trifluoromethyl)-2,3-dihydro-1H-indole in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours until the reaction is complete.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1391119-36-0

Product Name

6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

Molecular Formula

C9H7BrF3N

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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